molecular formula C11H22O3Si B12069455 (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid

(E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid

Cat. No.: B12069455
M. Wt: 230.38 g/mol
InChI Key: DNUWITODPGFPGL-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pent-2-enoic acid backbone. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the pent-2-enoic acid moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .

Mechanism of Action

The mechanism of action of (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The silyl ether can be cleaved under acidic or basic conditions to regenerate the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid is unique due to its combination of a TBDMS protecting group and a pent-2-enoic acid backbone. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining the integrity of the protected hydroxyl group sets it apart from other similar compounds .

Properties

Molecular Formula

C11H22O3Si

Molecular Weight

230.38 g/mol

IUPAC Name

(E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoic acid

InChI

InChI=1S/C11H22O3Si/c1-11(2,3)15(4,5)14-9-7-6-8-10(12)13/h6,8H,7,9H2,1-5H3,(H,12,13)/b8-6+

InChI Key

DNUWITODPGFPGL-SOFGYWHQSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC/C=C/C(=O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC=CC(=O)O

Origin of Product

United States

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